molecular formula C13H15ClF3N3O B2368124 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone CAS No. 861209-70-3

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone

Cat. No.: B2368124
CAS No.: 861209-70-3
M. Wt: 321.73
InChI Key: UYZQPKSFAKPEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone is a chemical compound with the molecular formula C13H15ClF3N3O and a molecular weight of 321.73. This compound has gained significant attention in various fields of research and industry due to its unique physical and chemical properties.

Preparation Methods

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone involves several steps. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid with 4-methylpiperazine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone can be compared with other similar compounds, such as:

    2-Chloro-5-(trifluoromethyl)pyridine: This compound shares a similar pyridine ring structure but lacks the piperazine and ethanone groups.

    3-Chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid: Similar in structure but contains a carboxylic acid group instead of the piperazine and ethanone groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct physical, chemical, and biological properties .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3N3O/c1-19-2-4-20(5-3-19)12(21)7-11-10(14)6-9(8-18-11)13(15,16)17/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZQPKSFAKPEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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